REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[NH:6][C:7]=1[CH3:8])=O.Cl.[NH2:15]O>CCO.CN(C=O)C.O=S(Cl)Cl>[C:1]([C:3]1[CH:4]=[C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[NH:6][C:7]=1[CH3:8])#[N:15] |f:1.2|
|
Name
|
|
Quantity
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0.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(NC1C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(NC1C)C(=O)OCC
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
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Cl.NO
|
Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
|
CCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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refluxed for 1.5 hours
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Duration
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1.5 h
|
Type
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CONCENTRATION
|
Details
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The mixture was concentrated under vacuum
|
Type
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CUSTOM
|
Details
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to give yellow solid, which
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
after the completion of the reaction
|
Type
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CUSTOM
|
Details
|
the residue was partitioned between water and EtOAc
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give brown solid (0.16 g, crude)
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C(NC1C)C(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |